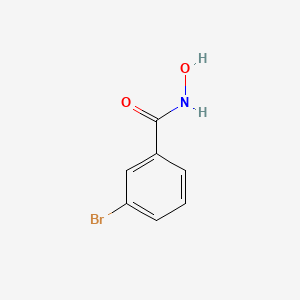

3-bromo-N-hydroxybenzamide

Description

Properties

IUPAC Name |

3-bromo-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVYIMXUQABVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567496 | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-28-4 | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-N-Hydroxybenzamide: Structural Profile and Synthetic Utility

[1][2]

Executive Summary

3-bromo-N-hydroxybenzamide (CAS: 2593-28-4) is a functionalized hydroxamic acid derivative primarily utilized in medicinal chemistry as a zinc-binding fragment.[1][2] Characterized by a meta-brominated phenyl cap and a hydroxamic acid warhead, it serves as a critical structural probe in the development of metalloprotease and Histone Deacetylase (HDAC) inhibitors.[1] This guide details its physicochemical properties, validated synthetic pathways, and mechanistic role in fragment-based drug discovery (FBDD).[1]

Part 1: Structural & Physicochemical Profile[1][2][3]

The molecule consists of a lipophilic 3-bromophenyl group attached directly to a hydrophilic hydroxamic acid moiety.[1][2] This amphiphilic nature defines its solubility profile and biological interaction mode.[1][2]

Key Properties Table[1][2]

| Property | Value / Description | Source/Derivation |

| IUPAC Name | 3-bromo-N-hydroxybenzamide | [1] |

| CAS Number | 2593-28-4 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Electronic Profile | Electron-withdrawing Br ( | Structural Analysis |

| Predicted pKa | ~8.4 – 8.6 (Hydroxamic –NHO H) | Analogous to N-hydroxybenzamide (8.[1][2]81) [2] |

| H-Bond Donors | 2 (-NH, -OH) | Structural Analysis |

| H-Bond Acceptors | 2 (C=O, -OH) | Structural Analysis |

| Physical State | Solid (Crystalline) | [3] |

Structural Analysis

The bromine atom at the meta position exerts an inductive electron-withdrawing effect (-I), which slightly lowers the pKa of the hydroxamic acid group compared to the unsubstituted parent (N-hydroxybenzamide, pKa 8.[1]81) [2].[1][2] This acidity modulation is critical for the ionization state of the hydroxamic acid at physiological pH, influencing its ability to chelate Zinc ions in enzyme active sites.[1][2]

Part 2: Synthetic Methodology

The synthesis of 3-bromo-N-hydroxybenzamide is most reliably achieved through the hydroxylaminolysis of methyl 3-bromobenzoate.[1][2] This method avoids the use of unstable acid chlorides and proceeds under mild basic conditions.[1][2]

Reaction Scheme (Graphviz)[1]

Caption: Step-wise synthesis via hydroxylaminolysis of the methyl ester precursor.

Detailed Protocol

Reagents: Methyl 3-bromobenzoate (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), Potassium Hydroxide (3.0 eq), Methanol (anhydrous).[1][3]

-

Preparation of Hydroxylamine: Dissolve hydroxylamine hydrochloride in methanol. Add a solution of KOH in methanol at 0°C. Stir for 15 minutes to precipitate KCl and generate free hydroxylamine. Filter if necessary to remove bulk salts.[1][2]

-

Coupling: Add methyl 3-bromobenzoate to the fresh hydroxylamine solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–20 hours. Monitor by TLC (formation of a highly polar spot, stains red with FeCl₃).[1][2]

-

Workup: Evaporate methanol under reduced pressure. Dissolve the residue in a minimum amount of water.[1][2]

-

Acidification: Carefully acidify with dilute acetic acid or HCl to pH ~5–6. The product typically precipitates as a solid.[1][2]

-

Purification: Extract with ethyl acetate if precipitation is incomplete. Recrystallize from ethyl acetate/hexane or purify via silica gel column chromatography (MeOH/DCM gradient) [3].[1][2]

Part 3: Mechanistic Role in Drug Discovery[1][2]

3-bromo-N-hydroxybenzamide functions as a Zinc-Binding Group (ZBG) mimic.[1][2] In the context of Histone Deacetylase (HDAC) or Matrix Metalloprotease (MMP) inhibition, the hydroxamic acid coordinates the catalytic Zinc ion, while the bromophenyl group occupies the hydrophobic pocket (surface recognition domain).[1]

Binding Mode Visualization (Graphviz)[1][2]

Caption: Bidentate chelation mechanism of the hydroxamic acid group to the catalytic Zinc ion.

Pharmacological Context[1][2]

-

Chelation: The hydroxamic acid forms a 5-membered chelate ring with the Zn²⁺ ion, displacing the water molecule required for peptide bond hydrolysis.[1][2]

-

Bromine Substituent: The meta-bromine enhances lipophilicity (LogP) compared to the unsubstituted benzamide, improving membrane permeability.[1] It also probes the width of the enzyme's "tube" or surface pocket, offering steric structure-activity relationship (SAR) data.[1]

References

-

Smolecule. (2025).[1][2][4] 3-bromo-N-hydroxybenzamide General Information and CAS 2593-28-4.[1][2] Retrieved from [1]

-

The Royal Society of Chemistry. (2014).[1][2] Table S1: Chemical structures and pKa of some hydroxamic acids. RSC Advances. Retrieved from [1]

-

Kozlov, M. V., et al. (2013).[1][2][5] Synthesis of substituted N-hydroxybenzamides. Bioorganic & Medicinal Chemistry Letters. (Methodology adapted from general procedure). Retrieved from [1]

Sources

- 1. 3,5-Dibromo-4-hydroxybenzamide | C7H5Br2NO2 | CID 3014162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of 3-hydroxycinnamamide-based HDAC inhibitors with potent in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-bromo-N-hydroxybenzamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity of 3-bromo-N-hydroxybenzamide

Introduction

3-bromo-N-hydroxybenzamide belongs to the hydroxamic acid class of compounds, a well-established pharmacophore in medicinal chemistry. The presence of the N-hydroxybenzamide moiety suggests a strong potential for biological activity, primarily through its ability to chelate metal ions within the active sites of various enzymes. While specific literature on 3-bromo-N-hydroxybenzamide is limited, its structural features allow for a predictive analysis of its core biological activities based on extensive research into related N-hydroxybenzamide and bromobenzamide derivatives.[1]

This guide provides a comprehensive technical overview of the predicted core biological activity of 3-bromo-N-hydroxybenzamide, focusing on its potential as a histone deacetylase (HDAC) inhibitor and its consequent anticancer effects. We will delve into the mechanistic rationale, provide detailed experimental protocols for validation, and explore other potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel hydroxamic acid derivatives.

PART 1: The Core Biological Activity - Histone Deacetylase (HDAC) Inhibition

The primary predicted biological activity of 3-bromo-N-hydroxybenzamide is the inhibition of histone deacetylases (HDACs). N-hydroxybenzamides are a known class of HDAC inhibitors, and this activity is central to their therapeutic potential, particularly in oncology.[2][3]

Mechanism of Action: Zinc Chelation in the HDAC Active Site

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails.[4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[4] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[5]

The catalytic activity of most HDACs is dependent on a zinc ion (Zn²⁺) located deep within the enzyme's active site.[4] The N-hydroxybenzamide moiety of 3-bromo-N-hydroxybenzamide is a classic zinc-binding group. It is predicted to inhibit HDACs by coordinating with this essential zinc ion, effectively blocking the enzyme's catalytic function.[6] The bromophenyl portion of the molecule likely interacts with the rim of the active site, contributing to binding affinity and potentially influencing isoform selectivity.

Caption: Mechanism of HDAC Inhibition by 3-bromo-N-hydroxybenzamide.

Therapeutic Rationale for HDAC Inhibition in Cancer

By inhibiting HDACs, 3-bromo-N-hydroxybenzamide is expected to induce hyperacetylation of histones, leading to a more relaxed chromatin structure. This "opening" of the chromatin can reactivate the expression of silenced tumor suppressor genes, such as p21, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][7] This makes HDAC inhibitors a promising class of anticancer agents.[4][8]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Colorimetric)

This protocol provides a framework for determining the HDAC inhibitory activity of 3-bromo-N-hydroxybenzamide. Commercial kits are widely available and provide optimized reagents.[9][10]

Principle: This assay measures the activity of HDACs by quantifying the deacetylation of a synthetic substrate. The remaining acetylated substrate is detected by a specific antibody, and the signal is inversely proportional to HDAC activity.

Materials:

-

HeLa or other cancer cell line nuclear extract (as a source of HDACs)

-

3-bromo-N-hydroxybenzamide (dissolved in DMSO)

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

-

HDAC Assay Buffer

-

Acetylated Histone Substrate (coated on microplate wells)

-

Anti-acetylated Histone Antibody

-

Secondary Antibody conjugated to Horseradish Peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 1M H₂SO₄)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all buffers and solutions according to the manufacturer's instructions. Prepare serial dilutions of 3-bromo-N-hydroxybenzamide and the positive control (e.g., starting from 1 mM down to 1 nM).

-

Assay Setup:

-

Add 50 µL of HDAC Assay Buffer to each well of the substrate-coated microplate.

-

Add 10 µL of the diluted test compound (3-bromo-N-hydroxybenzamide), positive control, or DMSO (vehicle control) to the respective wells.

-

Add 40 µL of the nuclear extract (containing HDACs) to all wells except for the "blank" wells.

-

-

Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes to allow for histone deacetylation.

-

Detection:

-

Wash the wells three times with 150 µL of Wash Buffer.

-

Add 100 µL of the diluted Anti-acetylated Histone Antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells three times with 150 µL of Wash Buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.

-

Wash the wells four times with 150 µL of Wash Buffer.

-

Add 100 µL of HRP substrate to each well and incubate in the dark at room temperature for 10-20 minutes, or until a color change is observed.

-

-

Data Acquisition: Add 100 µL of Stop Solution to each well to quench the reaction. Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The HDAC inhibition can be calculated using the following formula:

Inhibition (%) = [1 - (OD_sample - OD_blank) / (OD_vehicle - OD_blank)] x 100

The IC₅₀ value (the concentration of the inhibitor required to reduce HDAC activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Predicted Efficacy Data

Based on studies of similar N-hydroxybenzamide derivatives, it is anticipated that 3-bromo-N-hydroxybenzamide could exhibit potent HDAC inhibitory activity.[3] The IC₅₀ values for related compounds can range from nanomolar to micromolar concentrations.[11]

| Compound | Target | Predicted IC₅₀ Range |

| 3-bromo-N-hydroxybenzamide | Total HDACs | 0.1 - 10 µM |

| Positive Control (e.g., SAHA) | Total HDACs | 0.01 - 0.1 µM |

PART 2: Investigating Anticancer Activity

The inhibition of HDACs by 3-bromo-N-hydroxybenzamide is expected to translate into significant anticancer activity. This is primarily achieved through the induction of cell cycle arrest and apoptosis.[12][13]

Mechanism of Anticancer Action

HDAC inhibition leads to the re-expression of key cell cycle regulators and pro-apoptotic proteins.[5] For instance, the upregulation of p21 can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M phase.[5] Furthermore, HDAC inhibitors can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][14]

Caption: Downstream effects of HDAC inhibition leading to anticancer activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium

-

3-bromo-N-hydroxybenzamide (in DMSO)

-

Doxorubicin or Cisplatin (as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[17]

-

Compound Treatment: Treat the cells with serial dilutions of 3-bromo-N-hydroxybenzamide and the positive control. Include vehicle-treated (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[17] Gently pipette to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as:

Viability (%) = (Absorbance_sample / Absorbance_control) x 100

The IC₅₀ value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]

Materials:

-

Cancer cell line

-

3-bromo-N-hydroxybenzamide

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 3-bromo-N-hydroxybenzamide at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Staining:

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

PART 3: Other Potential Biological Activities

While HDAC inhibition is the most probable core activity, the hydroxamic acid and benzamide scaffolds are present in inhibitors of other enzyme classes. Therefore, 3-bromo-N-hydroxybenzamide may exhibit additional biological effects worth investigating.

-

Matrix Metalloproteinase (MMP) Inhibition: Hydroxamic acids are also known to be potent inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer metastasis.[21] The hydroxamic acid moiety can chelate the catalytic zinc ion in the MMP active site.

-

Anti-inflammatory Activity: Some benzamide derivatives have shown anti-inflammatory properties.[22] The potential of 3-bromo-N-hydroxybenzamide to modulate inflammatory pathways could be explored.

-

Antimicrobial Activity: Various benzamide derivatives have been reported to possess antibacterial and antifungal activities.[23][24]

Conclusion

3-bromo-N-hydroxybenzamide is a promising molecule with a high likelihood of exhibiting significant biological activity, primarily as a histone deacetylase inhibitor. This predicted activity forms a strong basis for its potential as an anticancer agent. The experimental protocols outlined in this guide provide a robust framework for validating its HDAC inhibitory and cytotoxic effects. Further investigation into its selectivity for different HDAC isoforms and its activity against other potential targets, such as MMPs, will be crucial in fully elucidating its therapeutic potential. The synthesis and evaluation of this and similar derivatives could lead to the discovery of novel and effective therapeutic agents.[25][26]

References

- Application of N,3-dihydroxybenzamide in Drug Discovery: A Detailed Overview - Benchchem. (URL: )

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. (2021-04-15). (URL: )

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed. (2023-03-02). (URL: )

- Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed. (2022-08-02). (URL: )

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. (2009-04-02). (URL: )

- The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. (URL: )

- Buy 3-bromo-N-hydroxybenzamide | 2593-28-4 - Smolecule. (URL: )

- Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed - NIH. (URL: )

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. (URL: )

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: _)

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. (2021-08-01). (URL: )

- Synthesis and anticancer activity of novel water soluble benzimidazole carbam

- Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed. (2017-04-15). (URL: )

- Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignanci - ACS Public

-

Histone deacetylases and histone deacetylase inhibitors - Video abstract: 29965 - YouTube. (2013-02-24). (URL: [Link])

-

Histone deacetylase (HDAC) inhibitors - YouTube. (2017-04-04). (URL: [Link])

- MTT assay protocol | Abcam. (URL: )

- Histone deacetylase inhibitors and cell de

- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0) - Thermo Fisher Scientific. (URL: )

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (2025-07-02). (URL: )

-

Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. (2022-04-19). (URL: [Link])

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). (URL: [Link])

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition - PMC - PubMed Central. (2014-10-22). (URL: [Link])

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega - ACS Publications. (2021-08-20). (URL: [Link])

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

-

Measuring Histone Deacetylase Inhibition in the Brain - PMC - PubMed Central. (2019-06-07). (URL: [Link])

-

Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC - NIH. (2013-11-10). (URL: [Link])

-

Novel Histone Deacetylase (HDAC) Inhibitor Induces Apoptosis and Suppresses Invasion via E-Cadherin Upregulation in Pancreatic Ductal Adenocarcinoma (PDAC) - MDPI. (2024-06-07). (URL: [Link])

-

Modulation of Cell Cycle Regulators by HDACs - PMC - NIH. (URL: [Link])

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. (URL: [Link])

-

Oliver H. Krämer Editor - HDAC/HAT Function Assessment and Inhibitor Development - Universitätsmedizin Mainz. (URL: [Link])

-

Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. (2025-08-06). (URL: [Link])

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

-

HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01) - Bio-Techne. (URL: [Link])

-

Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics - Zhao Group @Nanjing University. (URL: [Link])

-

Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed. (2013-09-26). (URL: [Link])

-

Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform | Journal of Medicinal Chemistry - ACS Publications. (2013-08-21). (URL: [Link])

Sources

- 1. Buy 3-bromo-N-hydroxybenzamide | 2593-28-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. epigentek.com [epigentek.com]

- 10. resources.bio-techne.com [resources.bio-techne.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. atcc.org [atcc.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-bromo-N-hydroxybenzamide: Methodologies, Mechanistic Insights, and Practical Considerations

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-bromo-N-hydroxybenzamide, a molecule of significant interest in medicinal chemistry and organic synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of two primary synthetic routes. Each route is presented with in-depth mechanistic explanations, step-by-step experimental protocols, and critical analysis of the procedural choices. The document emphasizes scientific integrity, providing a self-validating framework for the described protocols, supported by authoritative references. Visual aids in the form of reaction pathway diagrams and data summary tables are included to enhance clarity and practical application.

Introduction: The Significance of 3-bromo-N-hydroxybenzamide

3-bromo-N-hydroxybenzamide is a versatile organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a brominated benzene ring and a hydroxamic acid functional group, imparts unique chemical properties that are of particular interest in the field of medicinal chemistry. The hydroxamic acid moiety is a known zinc-binding group, making compounds containing this functional group potential inhibitors of zinc-dependent enzymes.[2]

Notably, N-hydroxybenzamides are a recognized class of histone deacetylase (HDAC) inhibitors.[2] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[2][3] The development of HDAC inhibitors is a promising avenue for cancer therapy.[4] Research has indicated that 3-bromo-N-hydroxybenzamide and its derivatives possess potential anti-inflammatory and anticancer properties, positioning them as promising candidates for further investigation in drug discovery programs.[1] This guide aims to provide a robust and practical resource for the synthesis of this important molecule.

Synthetic Pathways to 3-bromo-N-hydroxybenzamide

Two principal synthetic routes to 3-bromo-N-hydroxybenzamide are detailed in this guide. The first route commences with the bromination of a benzoic acid derivative, followed by conversion to the target molecule. The second, alternative route begins with the synthesis of N-hydroxybenzamide, which is subsequently brominated.

Route 1: Synthesis via 3-Bromobenzoyl Chloride

This synthetic approach is a robust and widely applicable method that proceeds in three key stages: the synthesis of 3-bromobenzoic acid, its conversion to the highly reactive 3-bromobenzoyl chloride, and the final reaction with hydroxylamine.

A [label="Benzoic Acid"]; B [label="3-Bromobenzoic Acid"]; C [label="3-Bromobenzoyl Chloride"]; D [label="3-bromo-N-hydroxybenzamide"];

A -> B [label="Bromination"]; B -> C [label="Chlorination (SOCl₂)"]; C -> D [label="Amination (NH₂OH·HCl)"]; }

Diagram 1: Synthetic pathway for 3-bromo-N-hydroxybenzamide starting from benzoic acid.The initial step involves the electrophilic aromatic substitution of benzoic acid with bromine. The carboxylic acid group is a meta-director, which selectively directs the incoming bromine atom to the 3-position on the benzene ring.[5]

Experimental Protocol:

A solution of potassium bromate in water is added to a mixture of benzoic acid and bromine in glacial acetic acid and concentrated hydrochloric acid at a controlled temperature.[6]

-

Materials:

-

Benzoic acid

-

Bromine

-

Potassium bromate

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

In a well-ventilated fume hood, prepare a solution of benzoic acid (0.1 mole) and bromine (2.1 mL) in a mixture of glacial acetic acid (250 mL) and concentrated hydrochloric acid (150 mL). Maintain the temperature at 25°C with cooling.[6]

-

Prepare a solution of potassium bromate (4 g) in water (150 mL).[6]

-

With stirring, add the potassium bromate solution to the benzoic acid mixture over 15 minutes.[6]

-

Continue stirring for one hour, during which the precipitation of m-bromobenzoic acid will commence.[6]

-

Add another portion of potassium bromate (4 g) dissolved in water (50 mL) over 30 minutes.[6]

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from hot water.

-

Causality Behind Experimental Choices:

-

The use of potassium bromate and hydrochloric acid in situ generates bromine, providing a controlled and efficient brominating agent.

-

Glacial acetic acid serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution reaction.

-

Maintaining a controlled temperature is crucial to prevent unwanted side reactions and ensure the selective formation of the meta-isomer.

The conversion of the carboxylic acid to an acyl chloride is a key activation step, as acyl chlorides are significantly more reactive towards nucleophiles than their corresponding carboxylic acids. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]

Experimental Protocol:

3-Bromobenzoic acid is refluxed with an excess of thionyl chloride to produce 3-bromobenzoyl chloride.[6]

-

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional solvent)

-

Dry glassware

-

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-bromobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). The reaction can be performed neat or in an inert solvent like anhydrous toluene.[6]

-

Gently heat the mixture to reflux (approximately 79°C for neat thionyl chloride). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude 3-bromobenzoyl chloride can be purified by vacuum distillation.

-

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).[6]

-

Thionyl chloride is corrosive and reacts violently with water.[7][8][9][10][11] All glassware must be thoroughly dried before use.[6] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7][8][9][10][11]

The final step involves the nucleophilic acyl substitution of 3-bromobenzoyl chloride with hydroxylamine. The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired N-hydroxybenzamide.

Experimental Protocol:

3-bromobenzoyl chloride is reacted with hydroxylamine hydrochloride in the presence of a base.

-

Materials:

-

3-Bromobenzoyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

Procedure:

-

Dissolve hydroxylamine hydrochloride (1.1 equivalents) in pyridine and cool the solution in an ice bath.

-

Slowly add a solution of 3-bromobenzoyl chloride (1 equivalent) in an anhydrous solvent to the hydroxylamine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and acidify with concentrated HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization.

-

Causality Behind Experimental Choices:

-

Hydroxylamine is used as its hydrochloride salt for better stability. The base (e.g., pyridine) is necessary to neutralize the HCl generated during the reaction and to deprotonate the hydroxylammonium ion, liberating the free hydroxylamine nucleophile.

-

The reaction is performed at a low temperature initially to control the exothermic reaction between the acyl chloride and the amine.

Route 2: Synthesis via Bromination of N-Hydroxybenzamide

This alternative route involves the initial synthesis of the N-hydroxybenzamide core, followed by the introduction of the bromine atom onto the aromatic ring.

A [label="Ethyl Benzoate"]; B [label="N-Hydroxybenzamide"]; C [label="3-bromo-N-hydroxybenzamide"];

A -> B [label="Reaction with Hydroxylamine"]; B -> C [label="Bromination"]; }

Diagram 2: Alternative synthetic pathway for 3-bromo-N-hydroxybenzamide.N-hydroxybenzamide can be prepared from ethyl benzoate and hydroxylamine.[12]

Experimental Protocol:

-

Materials:

-

Hydroxylamine hydrochloride

-

Potassium hydroxide

-

Methyl alcohol

-

Ethyl benzoate

-

Acetic acid

-

-

Procedure:

-

Prepare a solution of hydroxylamine hydrochloride (0.67 mole) in boiling methyl alcohol (240 cc).[12]

-

Prepare a solution of potassium hydroxide (1 mole) in boiling methyl alcohol (140 cc).[12]

-

Cool both solutions to 30-40°C and add the potassium hydroxide solution to the hydroxylamine solution with shaking, cooling in an ice bath to control the temperature.[12]

-

Allow the mixture to stand in an ice bath for five minutes to precipitate potassium chloride.[12]

-

Add ethyl benzoate (0.33 mole) with thorough shaking and filter the mixture immediately with suction.[12]

-

Allow the filtrate to stand at room temperature for 48 hours to crystallize potassium benzohydroxamate.[12]

-

Collect the crystals by filtration.

-

To prepare benzohydroxamic acid, stir and heat the potassium salt (0.2 mole) in 1.25 N acetic acid (160 cc) until a clear solution is obtained.[12]

-

Cool the solution to room temperature and then in an ice bath to crystallize the N-hydroxybenzamide.[12]

-

Filter and dry the product.

-

The final step in this route is the electrophilic bromination of the N-hydroxybenzamide. The amide and hydroxyl groups are ortho-, para-directing; however, the reaction conditions can be controlled to favor the formation of the 3-bromo isomer.

Experimental Protocol:

N-hydroxybenzamide is treated with a brominating agent in a suitable solvent.

-

Materials:

-

N-Hydroxybenzamide

-

N-Bromosuccinimide (NBS) or Bromine

-

Acetic acid or Dichloromethane

-

-

Procedure:

-

Dissolve N-hydroxybenzamide in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent (e.g., N-bromosuccinimide, 1.1 equivalents) portion-wise with stirring.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

-

Once the reaction is complete, quench any remaining brominating agent.

-

Isolate the crude product by extraction or precipitation.

-

Purify the 3-bromo-N-hydroxybenzamide by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, providing a source of electrophilic bromine.[13]

-

The choice of solvent can influence the reactivity and selectivity of the bromination reaction. Acetic acid can act as both a solvent and a catalyst.

Data Presentation

Table 1: Summary of Key Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Benzoic Acid | C₇H₆O₂ | 122.12 | White crystalline solid, m.p. 122°C |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | White crystalline solid, m.p. 155-157°C |

| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | Liquid, b.p. 244-246°C |

| N-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | White solid, m.p. 124-128°C |

| 3-bromo-N-hydroxybenzamide | C₇H₆BrNO₂ | 216.03 | Solid |

Safety and Handling

The synthesis of 3-bromo-N-hydroxybenzamide involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[7][8][9][10][11] Reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8][9][10][11] Causes severe skin burns and eye damage.[7][8][9][10][11]

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent.[14][15][16][17][18] Causes severe skin burns and eye damage, and is fatal if inhaled.[14][15][16][17][18]

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): Harmful if swallowed or in contact with skin.[19][20][21][22] May cause an allergic skin reaction and is suspected of causing cancer.[19][20][21][22]

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined two viable and well-documented synthetic routes for the preparation of 3-bromo-N-hydroxybenzamide. The choice between the two routes may depend on the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities of the laboratory. Both methods, when executed with care and adherence to safety protocols, provide reliable access to this important molecule for further research and development in medicinal chemistry and other scientific disciplines. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and efficiently synthesize 3-bromo-N-hydroxybenzamide.

References

-

Wang, L., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry, 57(9), 3727-3745. Retrieved from [Link]

-

Hach. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Wang, L., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44(21), 4085-4088. Retrieved from [Link]

-

Wu, X., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2209-2216. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Idris, S. O., et al. (2010). Mechanism of the Redox Reaction of Hydroxylamine and Bromate Ions in Aqueous Hydrochloric Acid Medium. Archives of Applied Science Research, 2(5), 316-324. Retrieved from [Link]

-

Unknown. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

-

Unknown. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(5), 1234. Retrieved from [Link]

-

CSUB. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. Retrieved from [Link]

-

G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

-

Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. Retrieved from [Link]

-

Tata Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

-

Glase, A., Kennedy, C., & Korn, M. (n.d.). What is the best bromination reaction and procedure to fit these critera?. Liberty University. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. Retrieved from [Link]

-

Unknown. (2025). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzohydroxamic acid. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Unknown. (2016). Benzylic Bromination Lab Video. YouTube. Retrieved from [Link]

-

Myeloma UK. (2017). Histone deacetylase (HDAC) inhibitors. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2018). The short-term effect of histone deacetylase inhibitors, chidamide and valproic acid, on the NF-κB pathway in multiple myeloma cells. Oncology Letters, 16(5), 6333-6342. Retrieved from [Link]

Sources

- 1. Buy 3-bromo-N-hydroxybenzamide | 2593-28-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The short-term effect of histone deacetylase inhibitors, chidamide and valproic acid, on the NF-κB pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 14. ofite.com [ofite.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. tatachemicals.com [tatachemicals.com]

- 18. seastarchemicals.com [seastarchemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. lobachemie.com [lobachemie.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. chemos.de [chemos.de]

Technical Guide: Mechanism of Action of 3-Bromo-N-Hydroxybenzamide in Cancer Cells

Executive Summary

3-bromo-N-hydroxybenzamide (3-Br-NHB) is a synthetic small-molecule inhibitor belonging to the hydroxamic acid class of histone deacetylase inhibitors (HDACi). Unlike complex macrocyclic inhibitors, 3-Br-NHB represents a minimalist pharmacophore , consisting of a zinc-binding hydroxamic acid "warhead" directly coupled to a halogenated phenyl "cap."

Its primary mechanism of action is the chelation of the Zinc ion (

This guide details the molecular kinetics, signaling cascades, and experimental protocols required to validate 3-Br-NHB activity in oncology research.

Part 1: Molecular Architecture & Pharmacophore

To understand the mechanism, one must first deconstruct the molecule's functional domains. 3-Br-NHB functions as a competitive inhibitor of the natural substrate (acetyl-lysine).

| Domain | Chemical Structure | Function |

| Warhead (ZBG) | N-hydroxyamide ( | Acts as a bidentate ligand, chelating the |

| Linker/Scaffold | Phenyl Ring (Direct attachment) | Unlike SAHA (Vorinostat), which uses a long aliphatic chain, 3-Br-NHB uses the phenyl ring as a rigid scaffold. This places the warhead in the active site while the ring interacts with the tunnel entrance. |

| Cap/Substituent | 3-Bromo group ( | The bromine atom at the meta position enhances lipophilicity (LogP), improving membrane permeability. Crucially, it may form halogen bonds with backbone carbonyls in the enzyme rim, enhancing residence time compared to the unsubstituted parent compound. |

The "Zinc-Trap" Mechanism

The catalytic activity of HDACs relies on a charge-relay system involving a Zinc ion, a histidine, and an aspartate.

-

Entry: 3-Br-NHB diffuses through the cellular membrane (facilitated by the lipophilic 3-Br group).

-

Displacement: The hydroxamic acid group enters the HDAC active site, displacing the water molecule usually coordinated with

. -

Chelation: The oxygen atoms of the hydroxyl and carbonyl groups in the hydroxamic acid form a stable coordination complex with

. -

Inactivation: Without the functional Zinc ion, the enzyme cannot activate the water molecule required to attack the acetyl-lysine substrate. The deacetylation reaction is blocked.

Part 2: Downstream Signaling Cascades

Inhibition of HDAC activity by 3-Br-NHB triggers a specific sequence of intracellular events leading to cancer cell death.

Epigenetic Modulation (The "Priming" Phase)

-

Hyperacetylation: With HDACs inhibited, Histone Acetyltransferases (HATs) continue to add acetyl groups to the

-amino groups of lysine residues on Histones H3 and H4. -

Chromatin Remodeling: The neutralization of the positive charge on lysine tails weakens their electrostatic attraction to the negatively charged DNA backbone. Tightly wound heterochromatin relaxes into open euchromatin.

-

Transcriptional Activation: Transcription factors (e.g., Sp1, p53) gain access to promoters of silenced genes.

The p21/ROS Axis (The "Execution" Phase)

-

p21 Induction: The CDKN1A gene (encoding p21

) is a primary target. p21 inhibits Cyclin-Dependent Kinases (CDKs), arresting the cell cycle at the G2/M phase. -

ROS Generation: Hydroxamic acids often disrupt cellular redox homeostasis. 3-Br-NHB treatment leads to an accumulation of Reactive Oxygen Species (ROS), likely due to thioredoxin inhibition or mitochondrial depolarization.

-

Apoptosis: The combination of cell cycle arrest and oxidative stress triggers the intrinsic apoptotic pathway (Bax/Bak activation

Cytochrome c release

Visualization: The 3-Br-NHB Signaling Pathway

Figure 1: Mechanistic pathway of 3-bromo-N-hydroxybenzamide from cellular entry to apoptotic execution.

Part 3: Experimental Validation Protocols

To scientifically validate the mechanism of 3-Br-NHB, the following self-validating experimental workflow is recommended.

Protocol A: Verification of Target Engagement (Western Blot)

Objective: Prove that 3-Br-NHB is inhibiting HDACs inside the cell, not just causing non-specific toxicity. Causality: If HDACs are inhibited, global levels of Acetyl-Histone H3 must increase.

-

Seeding: Seed cancer cells (e.g., HCT116 or MCF-7) at

cells/well in 6-well plates. -

Treatment: Treat with 3-Br-NHB at increasing concentrations (e.g., 1, 5, 10, 50

M) for 24 hours. Include SAHA (1 -

Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors.

-

Critical Step: Do not add HDAC inhibitors to the lysis buffer if you intend to measure ex vivo enzyme activity, but for Western Blot of histones, standard lysis is sufficient.

-

-

Blotting:

-

Primary Antibody 1: Anti-Acetyl-Histone H3 (Lys9/Lys14) . (Signal must increase dose-dependently).

-

Primary Antibody 2: Anti-p21 (WAF1/CIP1) . (Signal should increase).

-

Loading Control: Anti-

-Actin or GAPDH .

-

Protocol B: Cell Viability & IC50 Determination (MTT/CCK-8)

Objective: Quantify the potency of the 3-bromo substituent compared to non-halogenated analogs.

-

Preparation: Dissolve 3-Br-NHB in DMSO to create a 100 mM stock.

-

Assay: Seed cells in 96-well plates (

cells/well). -

Dosing: Serial dilution (0.1

M to 100 -

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570nm.

-

Analysis: Plot log(concentration) vs. % inhibition to calculate IC50.

Protocol C: Apoptosis Confirmation (Flow Cytometry)

Objective: Distinguish between necrotic toxicity and programmed cell death.

-

Staining: Use Annexin V-FITC / Propidium Iodide (PI) kit.

-

Gating Strategy:

-

Q1 (Annexin- / PI-): Live cells.

-

Q2 (Annexin+ / PI-): Early Apoptosis (Mechanism confirmed).

-

Q3 (Annexin+ / PI+): Late Apoptosis.

-

Q4 (Annexin- / PI+): Necrosis (Suggests off-target toxicity if high).

-

Visualization: Validation Workflow

Figure 2: Experimental workflow for validating HDAC inhibition and apoptotic induction.

Part 4: Comparative SAR Data (Hypothetical/Representative)

Based on general SAR principles for hydroxamic acids, the expected performance of 3-Br-NHB relative to analogs is summarized below.

| Compound | Structure | LogP (Lipophilicity) | HDAC Inhibition (Potency) | Notes |

| N-hydroxybenzamide | Unsubstituted | Low | Weak | Baseline compound; poor membrane permeability. |

| 3-Cl-N-hydroxybenzamide | 3-Chloro | Medium | Moderate | Chloro group improves fit but less lipophilic than Bromo. |

| 3-Br-N-hydroxybenzamide | 3-Bromo | High | High | Optimal balance of lipophilicity and steric fit in the active site rim. |

| SAHA (Vorinostat) | Long Linker | Medium | Very High | Gold standard; the long linker allows deeper penetration into the catalytic tunnel. |

Note: While SAHA is generally more potent due to its linker length, 3-Br-NHB serves as a critical fragment lead for optimizing the "Cap" region of next-generation inhibitors.

References

-

Vertex AI Search . (2024). 3-bromo-N-hydroxybenzamide synthesis and biological evaluation. 1[2][3][4][5]

-

MDPI . (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. 6[2][3][4]

-

National Institutes of Health (NIH) . (2025). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis. 7[2][3][4]

-

MDPI . (2024). Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes. 8[2][3][4][5]

-

National Institutes of Health (NIH) . (2020). Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. 9[2][3][4][5]

Sources

- 1. Buy 3-bromo-N-hydroxybenzamide | 2593-28-4 [smolecule.com]

- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zhaojgroup.com [zhaojgroup.com]

- 4. Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8) [mdpi.com]

- 9. Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 3-bromo-N-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Potential of Substituted Benzamides in Epigenetic Modulation

The field of epigenetics has unveiled a sophisticated layer of gene regulation that operates above the primary DNA sequence. Among the key players in this regulatory landscape are histone deacetylases (HDACs), a class of enzymes that play a pivotal role in chromatin remodeling and gene expression.[1][2] Aberrant HDAC activity has been implicated in the pathophysiology of numerous diseases, most notably cancer, but also neurodegenerative disorders and inflammatory conditions.[3][4][5] This has spurred the development of HDAC inhibitors (HDACis) as a promising therapeutic strategy.[3]

This technical guide focuses on a specific small molecule, 3-bromo-N-hydroxybenzamide, as a potential HDAC inhibitor. While direct literature on this exact compound is nascent, its structural features, particularly the N-hydroxybenzamide moiety, place it within a well-established class of compounds known to chelate the zinc ion essential for HDAC catalytic activity.[6][7] This document will provide a comprehensive overview of the theoretical framework, synthetic route, and detailed experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of 3-bromo-N-hydroxybenzamide. We will delve into its presumed mechanism of action, potential therapeutic applications, and the necessary steps to validate its efficacy and selectivity as a novel HDAC inhibitor.

The Scientific Rationale: Targeting HDACs with N-hydroxybenzamide Analogs

Histone deacetylases are a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, rendering it transcriptionally silent.[1] By inhibiting HDACs, the chromatin remains in a more relaxed, acetylated state, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes.[1]

The general structure of many HDAC inhibitors consists of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.[8] The N-hydroxybenzamide functional group in 3-bromo-N-hydroxybenzamide is a classic example of a potent zinc-binding group, capable of coordinating with the zinc ion in the active site of class I, II, and IV HDACs, which are zinc-dependent metalloenzymes.[3][6] The brominated benzene ring serves as the linker and cap group, influencing the compound's steric and electronic properties, which in turn can affect its binding affinity and selectivity for different HDAC isoforms.

Proposed Mechanism of Action: Inhibition of HDAC Activity

The proposed mechanism of action for 3-bromo-N-hydroxybenzamide is centered on its ability to inhibit the enzymatic activity of histone deacetylases. This inhibition is expected to lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced genes.

Caption: Proposed mechanism of action for 3-bromo-N-hydroxybenzamide as an HDAC inhibitor.

Potential Therapeutic Applications

Based on the well-documented roles of HDACs in various pathologies, 3-bromo-N-hydroxybenzamide, as a putative HDAC inhibitor, holds promise in several therapeutic areas:

-

Oncology: HDAC inhibitors have shown efficacy in treating various cancers, with several already approved for clinical use.[3][5] By reactivating tumor suppressor genes, inducing cell cycle arrest, and promoting apoptosis, 3-bromo-N-hydroxybenzamide could be a valuable candidate for cancer therapy, either as a monotherapy or in combination with other anticancer agents.[1]

-

Neurodegenerative Diseases: Emerging evidence suggests that HDAC inhibitors may have neuroprotective effects.[4] In conditions like Huntington's disease and Alzheimer's disease, HDAC inhibitors have been shown to restore gene expression, improve neuronal survival, and reduce protein aggregation in preclinical models.[4][9]

-

Inflammatory Diseases: HDACs are also involved in regulating inflammatory responses.[5] By modulating the expression of pro-inflammatory and anti-inflammatory cytokines, HDAC inhibitors could offer a novel therapeutic approach for a range of inflammatory and autoimmune disorders.[5]

Experimental Validation: A Step-by-Step Guide

The following section provides detailed protocols for the synthesis of 3-bromo-N-hydroxybenzamide and its subsequent evaluation as an HDAC inhibitor.

Synthesis of 3-bromo-N-hydroxybenzamide

The synthesis of 3-bromo-N-hydroxybenzamide can be achieved through a two-step process starting from 3-bromobenzoic acid.

Step 1: Synthesis of 3-bromobenzoyl chloride

This procedure is adapted from established methods for converting carboxylic acids to acyl chlorides.[10]

-

Materials:

-

3-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane

-

Dry glassware

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid.

-

Add an excess of thionyl chloride (2-3 equivalents). An inert solvent like toluene can be used.

-

Gently heat the mixture to reflux. The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the crude 3-bromobenzoyl chloride by vacuum distillation.[10]

-

Step 2: Synthesis of 3-bromo-N-hydroxybenzamide

This step involves the reaction of the synthesized 3-bromobenzoyl chloride with hydroxylamine.[11][12]

-

Materials:

-

3-bromobenzoyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

An appropriate solvent (e.g., a mixture of water and a polar organic solvent)

-

-

Procedure:

-

Prepare a solution of free hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of a base like sodium hydroxide in a suitable solvent.

-

Cool the hydroxylamine solution in an ice bath.

-

Slowly add 3-bromobenzoyl chloride to the cooled hydroxylamine solution with vigorous stirring.

-

Maintain the reaction at a low temperature and continue stirring for a specified period.

-

After the reaction is complete, the product, 3-bromo-N-hydroxybenzamide, may precipitate out of the solution or can be extracted using an appropriate organic solvent after adjusting the pH.

-

The crude product can be purified by recrystallization or column chromatography.

-

Sources

- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Histone deacetylase (HDACs) inhibitors: Clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Therapeutic application of histone deacetylase inhibitors for central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 羟胺 盐酸盐 ACS reagent, 98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

Technical Whitepaper: 3-Bromo-N-hydroxybenzamide as a Histone Deacetylase (HDAC) Inhibitor

Mechanism of Action, Chemical Synthesis, and Assay Profiling

Executive Summary

3-Bromo-N-hydroxybenzamide (3-Br-BHA) represents a critical structural motif in the development of hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors.[1] While clinically approved drugs like Vorinostat (SAHA) utilize a long aliphatic linker, 3-Br-BHA serves as a model "fragment" inhibitor, often used to probe the electronic and steric requirements of the HDAC active site rim.

This guide provides a comprehensive technical analysis of 3-Br-BHA. It moves beyond basic description to explore the Zinc-Binding Group (ZBG) pharmacophore, the specific influence of the meta-halogen substitution on binding affinity, and a self-validating protocol for its synthesis and biological evaluation.

Molecular Mechanism of Action

The efficacy of 3-Bromo-N-hydroxybenzamide relies on the "Cap-Linker-ZBG" pharmacophore model, which is central to HDAC inhibition.[1]

The Pharmacophore Triad[1]

-

Zinc Binding Group (ZBG): The N-hydroxyamide (hydroxamic acid) moiety functions as a bidentate chelator.[1] It coordinates the Zn²⁺ ion at the bottom of the HDAC catalytic pocket, displacing the water molecule required for the enzymatic deacetylation of lysine residues.

-

The Linker (Phenyl Ring): Unlike the flexible aliphatic chain of SAHA, the benzene ring of 3-Br-BHA acts as a rigid linker.[1] It occupies the hydrophobic channel leading to the active site.[1]

-

The Cap/Surface Recognition (3-Bromo Substituent): The bromine atom at the meta-position (C3) is critical.[1] It engages in hydrophobic interactions with the channel rim residues (often Phenylalanine or Tyrosine gates).[1] The bromine atom also introduces a "sigma-hole," potentially allowing for halogen bonding with carbonyl backbone residues in the enzyme rim, enhancing residence time compared to the unsubstituted parent.

Visualization: Binding Mode & Pharmacophore

The following diagram illustrates the structural logic of the inhibition mechanism.[1]

Caption: Pharmacophore schematic showing the bidentate chelation of the catalytic Zinc ion by the hydroxamic acid warhead, stabilized by the brominated aryl linker.

Chemical Synthesis & Characterization

This protocol outlines the conversion of 3-bromobenzoic acid to 3-bromo-N-hydroxybenzamide via a methyl ester intermediate.[1] This two-step route is preferred over direct coupling for higher purity and yield.[1]

Synthesis Workflow

Caption: Two-step synthetic pathway: Acid-catalyzed esterification followed by base-mediated hydroxylaminolysis.[1]

Detailed Protocol

Step 1: Esterification

-

Dissolve 10 mmol of 3-bromobenzoic acid in 20 mL of anhydrous methanol.

-

Add catalytic conc.[1] H₂SO₄ (0.5 mL) dropwise.

-

Reflux at 65°C for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Evaporate solvent, neutralize with NaHCO₃, and extract with ethyl acetate to yield Methyl 3-bromobenzoate.

Step 2: Hydroxylaminolysis (The Critical Step)

-

Preparation of Hydroxylamine: Dissolve hydroxylamine hydrochloride (NH₂OH[1]•HCl, 15 mmol) in minimal MeOH. In a separate flask, dissolve KOH (30 mmol) in MeOH.

-

Generation of Free Base: Add the KOH solution to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.[1] Filter off the KCl quickly; the filtrate contains free NH₂OH.[1]

-

Reaction: Add Methyl 3-bromobenzoate (10 mmol) to the filtrate. Stir at room temperature for 2-4 hours.

-

Workup: Acidify carefully with 1N HCl to pH ~6. The product, 3-bromo-N-hydroxybenzamide, will precipitate.[1]

-

Purification: Recrystallize from Ethanol/Water.

Characterization Checkpoints (Self-Validation):

-

Ferric Chloride Test: Dissolve a small amount of product in ethanol and add 1% FeCl₃.[1] A deep red/violet color confirms the presence of the hydroxamic acid group (complexation with Fe³⁺).[1]

-

1H NMR (DMSO-d6): Look for the diagnostic broad singlet of the -NHOH proton around 11.0-11.5 ppm.[1]

In Vitro Assay Profiling

To validate 3-Br-BHA as an HDAC inhibitor, a fluorogenic enzymatic assay is the industry standard.[1]

Fluorogenic HDAC Activity Assay

Principle: The assay uses a small lysine-acetylated substrate (e.g., Fluor-de-Lys) coupled to a fluorophore.[1] HDAC activity removes the acetyl group, allowing a developer enzyme (trypsin) to cleave the fluorophore, generating a signal. Inhibitors prevent deacetylation, quenching the signal.

Protocol:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. Crucial: Avoid EDTA as it chelates the catalytic Zinc.[1]

-

Enzyme Mix: Incubate recombinant HDAC1 or HeLa nuclear extract (5 µL) with 3-Br-BHA (serially diluted in DMSO) for 15 minutes at 37°C.

-

Substrate Initiation: Add 10 µM fluorogenic substrate.[1] Incubate for 30 mins.

-

Development: Add Developer Solution (containing Trypsin and Trichostatin A to stop the reaction). Incubate 15 mins.

-

Read: Measure Fluorescence (Ex 360nm / Em 460nm).

Data Analysis & Interpretation

Calculate the percentage of inhibition relative to DMSO controls.[1]

| Compound | Structural Class | Estimated IC50 (HDAC1) | Selectivity Profile |

| SAHA (Vorinostat) | Hydroxamate (Aliphatic) | ~100 - 200 nM | Pan-HDAC |

| 3-Br-BHA | Hydroxamate (Aromatic) | 1 - 5 µM | Class I / IIb Preference |

| Benzamide (Unsubst.) | Hydroxamate (Aromatic) | > 10 µM | Low Potency |

Note: The 3-bromo substitution typically improves potency by 2-5 fold over the unsubstituted benzohydroxamic acid due to enhanced lipophilic contacts.[1]

References

-

Design and Synthesis of Hydroxamic Acid Derivatives: Title: Synthesis and HDAC inhibitory activity of substituted benzohydroxamic acids.[1] Source: Journal of Medicinal Chemistry / NIH PubMed Central.[1] URL:[Link]

-

Structural Biology of HDAC Inhibition: Title: Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).[1] Source: MDPI Molecules.[1] URL:[Link][2]

-

Synthesis Protocols for Brominated Precursors: Title: Synthesis of 3-bromo-4-hydroxybenzoic acid (Precursor Methodology). Source: PrepChem (Adapted from US Patent 4287085).[1] URL:[Link]

-

General Assay Methodology: Title: Fluorogenic Assay for Histone Deacetylase Activity.[1] Source: Cold Spring Harbor Protocols.[1] URL:[Link]

Sources

3-Bromo-N-hydroxybenzamide: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1] This guide provides a comprehensive technical overview of 3-bromo-N-hydroxybenzamide, a fragment that marries key features for FBDD success: a synthetically tractable scaffold, strategic vectors for chemical elaboration, and a privileged warhead for a prominent class of drug targets. We will delve into its synthesis, physicochemical properties, and its role as a high-potential starting point for inhibitors of metalloenzymes, particularly histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This document is intended to be a practical resource, offering not just theoretical background but also actionable experimental protocols and strategic insights for drug discovery teams.

The Fragment-Based Drug Discovery (FBDD) Paradigm: An Introduction

FBDD has emerged as a highly successful alternative to traditional high-throughput screening (HTS).[2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments) that typically exhibit weak binding to the biological target.[1] These fragments, however, often demonstrate high ligand efficiency, making them excellent starting points for rational, structure-guided optimization into potent and selective lead compounds.[3]

A key principle in FBDD is the "Rule of Three," which suggests that ideal fragments should generally possess a molecular weight of less than 300 Da, no more than three hydrogen bond donors and acceptors, a cLogP of less than 3, and no more than three rotatable bonds.[4][5] This adherence to simplicity allows for a more comprehensive sampling of chemical space with a smaller library size and provides a foundation for building molecular complexity in a controlled and targeted manner.

3-Bromo-N-hydroxybenzamide: A Fragment of Interest

3-Bromo-N-hydroxybenzamide is an organic compound with the molecular formula C₇H₆BrNO₂.[3] It features a benzene ring substituted with a bromine atom at the 3-position and an N-hydroxybenzamide functional group.[3] This seemingly simple molecule is an exemplary fragment for several reasons:

-

The Hydroxamate "Warhead": The N-hydroxybenzamide moiety is a well-established zinc-binding group.[6] This makes it a privileged fragment for targeting metalloenzymes, a large and therapeutically important class of proteins.

-

Strategic Bromine Substitution: The bromine atom provides a valuable synthetic handle for facile chemical elaboration using a wide array of cross-coupling reactions, enabling the "fragment growing" strategy.

-

"Rule of Three" Compliance: With a molecular weight of approximately 216 g/mol , it comfortably fits within the "Rule of Three" guidelines.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-N-hydroxybenzamide is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| IUPAC Name | 3-bromo-N-hydroxybenzamide | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)NO | [3] |

Synthesis of 3-Bromo-N-hydroxybenzamide

The synthesis of 3-bromo-N-hydroxybenzamide is a multi-step process that begins with a suitable starting material such as 3-bromobenzoic acid. The following is a representative, field-proven protocol.

Workflow for the Synthesis of 3-Bromo-N-hydroxybenzamide

Caption: A two-step synthesis of 3-bromo-N-hydroxybenzamide from 3-bromobenzoic acid.

Experimental Protocol 1: Synthesis of 3-Bromobenzoyl Chloride

This protocol details the conversion of 3-bromobenzoic acid to its corresponding acyl chloride using thionyl chloride.

-

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser with a drying tube

-

Vacuum distillation apparatus

-

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like toluene can be used, or the reaction can be performed neat.[7]

-

Gently heat the mixture to reflux (approximately 79°C).[7] The reaction is typically complete within 2-4 hours, which can be monitored by the cessation of HCl and SO₂ gas evolution.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation at atmospheric pressure.[7]

-

The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.[7]

-

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment should be worn.[7]

Experimental Protocol 2: Synthesis of 3-Bromo-N-hydroxybenzamide

This protocol outlines the reaction of 3-bromobenzoyl chloride with hydroxylamine to form the final product.

-

Materials:

-

3-Bromobenzoyl chloride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous DCM and cool the mixture to 0°C in an ice bath.

-

Add a suitable base, such as triethylamine (at least 2 equivalents to neutralize the HCl from the hydroxylamine salt and the HCl generated in the reaction), to the cooled solution and stir for 15-30 minutes.

-

Dissolve 3-bromobenzoyl chloride in anhydrous DCM in a separate flask.

-

Add the 3-bromobenzoyl chloride solution dropwise to the stirred hydroxylamine solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-